Summary of Application: Chrysin has been studied for its neuroprotective potential, particularly in the context of neurological disorders It has been found to exert a variety of pharmacological effects, including anti-oxidant, anti-inflammatory, and neuroprotective properties.
Methods of Application: The neuroprotective effects of Chrysin have been studied in pre-clinical trials and human studies. The compound is typically administered orally or intravenously in these studies.
Summary of Application: Chrysin has been investigated for its potential anti-cancer properties .
Methods of Application: The anti-cancer effects of Chrysin have been studied in vitro (in a lab setting using cell cultures) and in vivo (using animal models). The compound is typically administered orally or intravenously in these studies.
Summary of Application: Chrysin has been studied for its potential benefits in skincare It has been found to have skin-soothing properties and may help reduce signs of irritation and discomfort, including from very dry skin
Methods of Application: The effects of Chrysin on skin health have been studied in vitro and in vivo. The compound is typically applied topically in these studies.
Results or Outcomes: Chrysin has been shown to reduce trans-epidermal water loss, erythema, blood flow, and ear thickness.
Summary of Application: Chrysin has been suggested as a potential natural alternative to conventional antibiotics. .
Methods of Application: The potential of Chrysin as an antibiotic alternative has been studied in vitro and in vivo. The compound is typically administered orally or intravenously in these studies.
Results or Outcomes: While there is some evidence suggesting that Chrysin may have antibacterial properties, more research is needed to confirm these findings and to understand the mechanisms involved.
Summary of Application: Chrysin has been studied for its potential effects on testosterone levels It is thought to inhibit the conversion of testosterone to estrogen, potentially leading to higher circulating testosterone levels
Methods of Application: The effects of Chrysin on testosterone levels have been studied in vitro and in vivo. The compound is typically administered orally or intravenously in these studies.
Results or Outcomes: While some studies suggest that Chrysin may boost testosterone levels when injected into testicles, it is poorly absorbed when taken orally
Summary of Application: Chrysin has been studied for its potential anti-inflammatory properties It has been found to exert anti-inflammatory effects, which could be beneficial in conditions characterized by inflammation
Methods of Application: The anti-inflammatory effects of Chrysin have been studied in vitro and in vivo. The compound is typically administered orally or intravenously in these studies.
Results or Outcomes: Chrysin has shown potential in reducing inflammation, which could be beneficial in a variety of conditions, including arthritis, inflammatory bowel disease, and certain skin conditions
Summary of Application: Chrysin has been studied for its potential antioxidant properties It has been found to exert antioxidant effects, which could be beneficial in conditions characterized by oxidative stress
Methods of Application: The antioxidant effects of Chrysin have been studied in vitro and in vivo. The compound is typically administered orally or intravenously in these studies.
Results or Outcomes: Chrysin has shown potential in reducing oxidative stress, which could be beneficial in a variety of conditions, including cardiovascular disease, neurodegenerative disorders, and certain cancers
Summary of Application: Chrysin has been studied for its potential anti-diabetic properties It has been found to exert anti-diabetic effects, which could be beneficial in managing blood glucose levels
Methods of Application: The anti-diabetic effects of Chrysin have been studied in vitro and in vivo. The compound is typically administered orally or intravenously in these studies.
Results or Outcomes: Chrysin has shown potential in managing blood glucose levels, which could be beneficial in individuals with diabetes
Summary of Application: Chrysin has been studied for its potential anti-hypertensive properties.
Methods of Application: The anti-hypertensive effects of Chrysin have been studied in vitro and in vivo. The compound is typically administered orally or intravenously in these studies.
Results or Outcomes: Chrysin has shown potential in managing blood pressure levels, which could be beneficial in individuals with hypertension.
Summary of Application: Chrysin has been studied for its potential antibacterial properties.
Methods of Application: The antibacterial effects of Chrysin have been studied in vitro and in vivo. The compound is typically administered orally or intravenously in these studies.
Results or Outcomes: Chrysin has shown potential in combating bacterial infections, which could be beneficial in individuals with certain types of bacterial infections.
Summary of Application: Chrysin has been studied for its potential antispasmodic properties.
Methods of Application: The antispasmodic effects of Chrysin have been studied in vitro and in vivo. The compound is typically administered orally or intravenously in these studies.
Results or Outcomes: Chrysin has shown potential in reducing muscle spasms, which could be beneficial in a variety of conditions, including certain gastrointestinal disorders.
Summary of Application: Chrysin has been studied for its potential effects on HIV/AIDS It has been found to exert antiviral effects, which could be beneficial in managing HIV/AIDS
Methods of Application: The effects of Chrysin on HIV/AIDS have been studied in vitro and in vivo. The compound is typically administered orally or intravenously in these studies.
Results or Outcomes: While some studies suggest that Chrysin may have antiviral properties against HIV, more research is needed to confirm these findings and to understand the mechanisms involved
Summary of Application: Chrysin has been studied for its potential effects on erectile dysfunction It has been found to exert vasodilatory effects, which could be beneficial in managing erectile dysfunction
Methods of Application: The effects of Chrysin on erectile dysfunction have been studied in vitro and in vivo. The compound is typically administered orally or intravenously in these studies.
Results or Outcomes: While some studies suggest that Chrysin may improve erectile function, more research is needed to confirm these findings and to understand the mechanisms involved
Summary of Application: Chrysin has been studied for its potential effects on baldness It has been found to exert hair growth-promoting effects, which could be beneficial in managing baldness
Methods of Application: The effects of Chrysin on baldness have been studied in vitro and in vivo. The compound is typically administered orally or intravenously in these studies.
Results or Outcomes: While some studies suggest that Chrysin may promote hair growth, more research is needed to confirm these findings and to understand the mechanisms involved
Summary of Application: Chrysin has been studied for its potential effects on gout.
Methods of Application: The effects of Chrysin on gout have been studied in vitro and in vivo. The compound is typically administered orally or intravenously in these studies.
Results or Outcomes: While some studies suggest that Chrysin may reduce inflammation associated with gout, more research is needed to confirm these findings and to understand the mechanisms involved.
Chrysin, scientifically known as 5,7-dihydroxyflavone, is a natural flavonoid predominantly found in various plants, including honey, propolis, and the blue passion flower (Passiflora caerulea). It is recognized for its distinctive chemical structure, which consists of two hydroxyl groups at the 5 and 7 positions of the flavone backbone. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antiallergic, antibacterial, antidiabetic, anxiolytic, and anticancer effects .
Chrysin's low bioavailability following oral intake poses challenges for its therapeutic applications. Studies indicate that it is rapidly excreted and poorly absorbed in humans, with bioavailability ranging from 0.003% to 0.02% . Despite these limitations, its potential health benefits continue to be a focus of research.
The mechanism of action for chrysin's potential health effects remains unclear. Some proposed mechanisms include:
Additionally, chrysin can form derivatives through synthetic modifications aimed at improving its pharmacological efficacy. These modifications often involve altering functional groups or introducing new moieties to enhance solubility and bioactivity .
Chrysin exhibits a wide array of biological activities that make it a subject of interest in medicinal chemistry. Key activities include:
Research continues to explore these activities further, with findings suggesting potential applications in cancer therapy and chronic disease management.
Studies on chrysin's interactions with other compounds have revealed significant insights into its pharmacological potential:
Chrysin belongs to a larger family of flavonoids known for their health benefits. Below are some similar compounds along with a comparison highlighting chrysin's uniqueness:
Compound | Structure | Unique Features |
---|---|---|
Apigenin | 4',5,7-trihydroxyflavone | Strong anti-inflammatory properties; found in parsley |
Luteolin | 3',4',5,7-tetrahydroxyflavone | Exhibits potent antioxidant activity; found in celery |
Quercetin | 3,3',4',5,7-pentahydroxyflavone | Known for cardiovascular benefits; abundant in onions |
Kaempferol | 3',4',5,7-tetrahydroxyflavone | Exhibits neuroprotective effects; found in kale |
Chrysin is unique due to its specific hydroxylation pattern at positions 5 and 7, which influences its biological activities differently compared to other flavonoids. Its distinct mechanism of action in inducing apoptosis makes it particularly interesting for cancer research.
The melting point of chrysin (5,7-dihydroxyflavone) has been determined through multiple analytical methods with consistent results. High-quality analytical specifications report melting points between 284-290°C [1] [2]. The National Institute of Standards and Technology Chemistry WebBook provides precise thermodynamic data indicating a melting temperature of 558.2 K (285.05°C) [3]. This temperature corresponds to the onset of the melting transition as determined by differential scanning calorimetry methods [4].
Commercial specifications from certified suppliers consistently report melting points in the range of 284-286°C [1], while some sources indicate a slightly higher range of 284-290°C [2]. The narrow range of reported values demonstrates good reproducibility across different analytical laboratories and measurement techniques.
The enthalpy of fusion for chrysin has been precisely determined using differential scanning calorimetry. The National Institute of Standards and Technology reports an enthalpy of fusion value of 39.2 kJ/mol at the melting temperature of 558.2 K [3]. This measurement was obtained using the DSC method and represents the energy required to convert solid crystalline chrysin to its liquid state at the melting point.
The enthalpy of fusion data is particularly significant for understanding the thermal behavior and stability characteristics of chrysin. This thermodynamic parameter provides insight into the strength of intermolecular interactions in the solid state and is essential for predicting thermal processing conditions and stability profiles.
Chrysin exhibits extremely low aqueous solubility, which represents a significant challenge for pharmaceutical applications. Pure chrysin demonstrates water solubility values of approximately 3.038 µg/mL under standard conditions [5]. Independent studies have reported similar values, with water solubility measured at 3.7 µg/mL in distilled water [6]. This poor aqueous solubility is attributed to the highly lipophilic nature of the compound and strong intermolecular hydrogen bonding in the crystalline state.
Systematic studies have demonstrated that chrysin solubility increases significantly with increasing ethanol concentration in ethanol-water mixtures. The solubility exhibits temperature dependence, increasing with temperature across the range of 293.15 to 323.15 K [7] [8]. The dissolution process has been characterized as endothermic, with entropy serving as the primary driving mechanism for dissolution [7].
Experimental data indicate that solubility enhancement occurs progressively with ethanol enrichment, providing important insights for formulation development strategies. The temperature-dependent solubility behavior follows predictable thermodynamic relationships that can be modeled using modified Apelblat equations [7].
Chrysin demonstrates pH-dependent solubility characteristics due to the ionizable hydroxyl groups at positions 5 and 7. In the pH range of 6.20-9.40, two ionization events occur, forming a dianion species [9]. The compound shows enhanced solubility under alkaline conditions, with approximately twofold improvement when pH changes from 3.65 to 9.95 in the presence of cyclodextrin complexing agents [9].
Studies have demonstrated that formulations utilizing pH-modulating excipients can achieve significant solubility enhancements. Solid dispersions incorporating aminoclay as a pH modulator have shown dissolution improvements, with formulations achieving 60% drug release within 1 hour in aqueous medium, compared to less than 13% for untreated chrysin [5].
Chrysin solubility in biorelevant dissolution media simulating gastrointestinal conditions presents challenges due to its inherently low aqueous solubility. The compound is practically insoluble in water and requires solubilization strategies for effective pharmaceutical application [10]. Enhanced formulation approaches using surfactants and cyclodextrin complexation have demonstrated significant improvements in dissolution performance across different pH conditions.
Solvent System | Solubility (µg/mL) | Enhancement Factor |
---|---|---|
Pure Water | 3.038 ± 0.19 [5] | 1.0 |
Distilled Water | 3.7 [6] | 1.2 |
DMSO | ~30,000 [11] | ~9,870 |
Dimethylformamide | ~30,000 [11] | ~9,870 |
Chrysin exhibits a LogP value of 3.52, indicating moderate to high lipophilicity [12]. This partition coefficient represents the distribution of the neutral species between octanol and water phases under conditions where ionization is minimized. Commercial databases report a LogP value of 3.520 [1], demonstrating consistency across different computational and experimental methods.
The lipophilic character of chrysin, as reflected by its partition coefficient, contributes significantly to its poor aqueous solubility and presents challenges for oral bioavailability. The LogP value places chrysin within the range typical of compounds requiring formulation strategies to enhance dissolution and absorption characteristics.
The ionization behavior of chrysin has been extensively characterized using ultraviolet-visible spectroscopic methods. The compound possesses two ionizable hydroxyl groups, resulting in overlapping pKa values. Detailed studies in ethanol-water solutions at constant ionic strength (0.050 M) and temperature (25.0°C) have determined the ionization constants [13].
The pKa values increase with decreasing polarity and solvation ability of the reaction medium [13]. Extrapolation to pure water conditions has been achieved through relationships with solvent properties including relative permittivity and hydrogen-bond-donor ability. The ionization behavior has been further supported by molecular modeling studies using ab initio methods [13].
Recent comprehensive studies utilizing multiple analytical approaches have provided refined pKa determinations for chrysin in aqueous systems [14]. The ionization constants are essential for understanding pH-dependent solubility behavior and predicting distribution coefficients at physiological pH values.
The distribution coefficient (LogD) accounts for all species present at a given pH, including both ionized and neutral forms. For chrysin, the LogD values will differ from LogP at pH conditions where ionization occurs, particularly in the alkaline range where the hydroxyl groups become deprotonated. The pH-dependent distribution behavior is critical for predicting absorption and distribution characteristics in biological systems.
Ion mobility spectrometry has provided precise collision cross-section measurements for chrysin under different ionization conditions. The PubChem database reports comprehensive collision cross-section values obtained using drift tube ion mobility with nitrogen as the buffer gas [15] [16].
Ionization Mode | Ion Species | CCS Value (Ų) | Method | Buffer Gas |
---|---|---|---|---|
ESI- | [M-H]⁻ | 157.7 | DT | N₂ |
ESI+ | [M+H]⁺ | 154.8 | DT | N₂ |
APCI+ | [M+H]⁺ | 155.4 | DT | N₂ |
TW | [M+H]⁺ | 151.25 | TW | N₂ |
TW | [M+H-H₂O]⁺ | 148.18 | TW | N₂ |
TW | [M+Na]⁺ | 167.64 | TW | N₂ |
The collision cross-section measurements utilize two primary ion mobility approaches: drift tube (DT) and traveling wave (TW) methods [15] [16]. The drift tube measurements provide direct CCS values, while traveling wave measurements require calibration with known standards [17] [18]. The data demonstrate good consistency between different ionization methods for similar ion species.
The collision cross-section values reflect the effective size and shape of chrysin ions in the gas phase, providing structural information complementary to solution-phase characterization methods [19] [17]. These measurements are particularly valuable for mass spectrometry-based identification and quantification applications.
Chrysin exhibits widespread distribution across diverse angiosperm families, demonstrating remarkable taxonomic diversity in its natural occurrence. The flavonoid is predominantly found in the Passifloraceae family, where Passiflora caerulea (blue passion flower) and Passiflora incarnata (purple passion flower) serve as the most extensively documented sources [1] [2] [3]. These species contain chrysin primarily in its aglycone form throughout various plant tissues, with Passiflora caerulea being particularly significant for commercial extraction purposes [3] [4].
The Bignoniaceae family contributes significantly to chrysin distribution through Oroxylum indicum (Indian trumpetflower), which contains substantial quantities of the compound across multiple plant parts [3] [4]. Within the Cucurbitaceae family, Momordica charantia (bitter melon) represents an important dietary source, with chrysin present in the fruit tissues [1]. The Rosaceae family is represented by Pyrus pashia (wild Himalayan pear), where chrysin accumulates specifically in fruit tissues [1].
Juglandaceae family members, particularly Juglans regia (common walnut), demonstrate chrysin presence in both flowers and the walnut pellicle, with recent research confirming its occurrence in Diaphragma juglandis fructus [1]. The Arecaceae family contributes through Hyphaene thebaica (doum palm), where chrysin is distributed in both leaves and fruits [1].
Glycosidic forms of chrysin exhibit specialized distribution patterns. Passiflora edulis (passion fruit) contains chrysin-8-C-(2″-O-β-6-deoxy-glucopyranosyl)-β-D-glucopyranoside in the peel at concentrations of 0.35 mg/kg [1]. The Lamiaceae family, represented by Scutellaria baicalensis and Scutellaria schachristanica, contains chrysin-7-O-glucuronide in aerial parts, demonstrating tissue-specific glycosylation patterns [1].
Traditional medicinal plants contribute substantially to chrysin diversity. Cytisus villosus from Algeria contains both chrysin and chrysin-7-O-β-D-glucopyranoside as major constituents, demonstrating significant antiprotozoal activity against Trypanosoma brucei [1]. Salvadora persica, recommended by the World Health Organization for toothbrush fiber production, contains chrysin-8-C-glucopyranoside with proven antibacterial properties [1].
Basidiomycetes fungi represent an underexplored yet significant source of chrysin, with several species demonstrating measurable concentrations of this flavonoid. Pleurotus ostreatus (oyster mushroom) serves as a well-documented source, containing chrysin in its fruiting bodies across diverse geographical regions [3]. Research conducted on mushrooms from Lesvos, Greece, revealed species-specific variation in chrysin content, with Lactarius deliciosus containing 0.17 mg/kg and Suillus bellinii containing 0.34 mg/kg [3].
The genus Lentinus represents an important group for chrysin research, particularly Lentinus swartzii and Lentinus strigosus. These species have been extensively studied for their cultivation optimization, with research focusing on basidiospore germination conditions that influence secondary metabolite production, including chrysin [5]. Optimal cultivation conditions for these species include coconut water and potato broth media with pH 5.0-7.0, incubation at 30°C under total darkness [5].
Recent investigations have revealed that basidiomycetes possess functional flavonoid biosynthetic pathways, challenging traditional views of secondary metabolite production in fungi [6]. The presence of chrysin in these organisms suggests active phenylpropanoid metabolism, potentially involving endogenous enzyme systems capable of converting precursor compounds through the flavonoid biosynthetic pathway [7].
Propolis composition demonstrates remarkable geographic variation, with chrysin content serving as a significant chemical marker for determining botanical and geographical origin. European propolis samples exhibit substantial regional differences, with Northern European samples containing 18.3-24.1% chrysin by weight, representing the highest concentrations globally [8] [9]. Central European propolis displays moderate chrysin content ranging from 3.15-10.03% w/w, while Southern European samples show broader variation from 1.20-12.22% w/w [8].
Insular European propolis, particularly from Mediterranean islands, demonstrates distinctly lower chrysin content, with samples containing only 0.28% w/w, reinforcing the unique character of island-derived propolis compared to mainland samples [8]. This compositional difference likely reflects distinct botanical sources and environmental conditions affecting bee foraging behavior and plant secondary metabolite production.
American propolis exhibits notably high chrysin content, with North American samples containing 22.2-30.3% w/w, and Central American samples reaching 28.6% w/w [9]. This elevated chrysin content in American propolis correlates with specific vegetation types, particularly poplar-derived resins that serve as primary propolis sources in these regions [9].
Asian propolis demonstrates consistent chrysin content across different subregions, with East Asian samples containing 19.6-25.0% w/w and Southeast Asian samples containing approximately 24.4% w/w [9]. The relatively uniform distribution suggests similar botanical sources and environmental conditions across these geographic regions.
Chemical analysis of propolis samples reveals chrysin as one of the most reliable markers for authentication and quality assessment. High-performance liquid chromatography coupled with diode array detection (HPLC-DAD) analysis demonstrates chrysin as a major constituent alongside galangin, pinocembrin, and caffeic acid phenethyl ester (CAPE) [8] [9].
Total flavonoid content in propolis extracts ranges from 29.63 to 106.07 mg quercetin equivalent per gram of extract, with highest values recorded in West Pomeranian and Greater Poland samples [10]. The relationship between total flavonoid content and chrysin concentration varies significantly by geographic origin, suggesting complex interactions between multiple flavonoid compounds in different propolis types [10].
Quantitative analysis reveals that chrysin content can constitute up to 30% of total identifiable flavonoids in high-quality propolis samples [9]. Multi-dynamic extraction methods demonstrate that propolis from different geographical origins can be standardized to produce consistent chrysin content through optimized extraction protocols [9].
Propolis composition, including chrysin content, exhibits seasonal variation reflecting changes in plant phenology and environmental conditions. Spring propolis typically contains higher chrysin concentrations due to increased resin production in source plants during active growth periods [11]. Summer collections show variable chrysin content depending on flowering periods of source plants and environmental stressors affecting secondary metabolite production.
Environmental factors significantly influence chrysin accumulation in propolis. Temperature, precipitation, and photoperiod affect both plant resin production and bee foraging behavior, ultimately determining propolis chemical composition [12]. Urban versus rural collection sites demonstrate different chrysin profiles, likely reflecting anthropogenic influences on plant communities and pollution effects on secondary metabolite biosynthesis.
Chaetomium globosum, isolated from the marine green alga Chaetomorpha media, represents the first reported marine endophytic fungus capable of chrysin biosynthesis [13] [14]. This organism demonstrates remarkable potential for biotechnological applications, achieving chrysin production levels of 21.02 mg/L under optimized conditions, representing a 97-fold increase compared to baseline production [13] [14].
Metabolic profiling of Chaetomium globosum extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) reveals the presence of key flavonoid pathway intermediates, including dihydrokaempferol, chalcone, galangin, baicalein, p-coumaroyl-CoA, and p-cinnamoyl-CoA [13] [14]. This comprehensive metabolic inventory demonstrates the presence of functional flavonoid biosynthesis machinery in marine fungi, challenging traditional paradigms of secondary metabolite production.
Optimization strategies for Chaetomium globosum chrysin production involve three complementary approaches: fermentation parameter optimization, precursor feeding, and elicitation techniques [13] [14]. Optimal fermentation conditions include M1D medium, 28-day incubation at 32°C, and initial pH of 5.6 [13] [14]. Precursor feeding with phenylalanine (5 μM) and cinnamic acid significantly enhances chrysin production by providing direct substrates for the phenylpropanoid pathway [13] [14].
Elicitation strategies employ both biotic and abiotic stress factors to stimulate secondary metabolite production. Biotic elicitors include polysaccharides and yeast extract, while abiotic elicitors encompass ultraviolet radiation, salinity stress, and metal stress [13] [14]. The combined application of optimized fermentation conditions, precursor feeding, and elicitation results in the highest reported chrysin yields from fungal sources.
Aspergillus species isolated from Ginkgo biloba root tissue demonstrate significant potential for flavonoid production, including chrysin biosynthesis [15] [16]. Aspergillus sp. Gbtc 2 exhibits a reconstructed flavonoid biosynthesis pathway with essential genes forming the upstream components of the complete biosynthetic route [15] [16].
Genomic analysis of Aspergillus sp. Gbtc 2 reveals the presence of key enzymes including phenylalanine ammonia lyase (PAL), chalcone synthase (CHS), chalcone isomerase (CHI), and dihydroflavonol 4-reductase (DFR) [15] [16]. These functional enzymes constitute an almost complete upstream flavonoid synthesis pathway, demonstrating the organism's capacity to synthesize basic C6-C3-C6 flavonoid monomers [15] [16].
High-performance liquid chromatography (HPLC) analysis demonstrates that phenylalanine supplementation significantly promotes flavonoid production by Aspergillus Gbtc 2 [15] [16]. Liquid chromatography-mass spectrometry (LC-MS) results reveal 71 distinct flavonoid compounds, with notable differences between intracellular and extracellular metabolite distributions [15] [16].
Intracellular flavonoids predominantly contain glycosylation groups, including astragalin, trifolin, and cynaroside, while extracellular components consist primarily of hydroxylated flavonoid monomers [15] [16]. This differential distribution suggests specialized transport mechanisms and distinct biological functions for glycosylated versus non-glycosylated flavonoid forms.
Endophytic fungi demonstrate remarkable plasticity in flavonoid biosynthesis, often bypassing specific enzymatic steps while maintaining pathway functionality [15] [16]. This flexibility provides advantages for metabolic engineering applications, allowing targeted manipulation of specific pathway branches to enhance chrysin production [17].
Beauveria bassiana represents another significant endophytic species capable of inducing flavonoid biosynthesis in host plants while simultaneously producing flavonoids endogenously [18]. This dual functionality highlights the complex interactions between endophytic fungi and their host plants in secondary metabolite production.
Biotransformation studies using Cunninghamella elegans demonstrate the organism's capacity for flavonoid modification, including potential chrysin derivatives through sulfation and hydroxylation reactions [19]. These modifications provide pathways for producing novel chrysin analogs with potentially enhanced bioactivities.
Recent advances in metabolic engineering have achieved de novo synthesis of chrysin in Saccharomyces cerevisiae, reaching production levels of 41.9 mg/L, representing the highest reported concentration from microbial sources to date [20] [21] [22]. This achievement required comprehensive pathway reconstruction, including optimization of precursor supply, enzyme selection, and metabolic flux redirection [20] [21] [22].
The successful strategy involved screening and selection of Zea mays phenylalanine ammonia lyase (ZmPAL) for high catalytic activity and specificity in trans-cinnamic acid synthesis [20] [21] [22]. Precursor supply enhancement focused on overexpressing shikimic acid and chorismic acid pathway genes to increase phenylalanine availability [20] [21] [22].
Carbon metabolism engineering targeted both intracellular and mitochondrial systems, with overexpression of genes including CIT, MAC1/3, CTP1, YHM2, RtME, and MDH to increase acetyl-CoA content [20] [21] [22]. This comprehensive approach addresses the fundamental requirement for malonyl-CoA as a key substrate in flavonoid biosynthesis.
Chrysin synthesis required development of novel enzyme combinations, specifically the ScCPR-EbFNSI-1 and PcFNSI system [20] [21] [22]. This represents an innovative approach combining Saccharomyces cerevisiae cytochrome P450 reductase with Equisetum arvense flavone synthase I-1 and Petroselinum crispum flavone synthase I [20] [21] [22].
Previous studies demonstrated the challenges in achieving efficient flavone synthesis from flavanone precursors. Gerbera hybrida flavone synthase II (FNSII) was shown to catalyze the conversion of pinocembrin to chrysin, representing the first demonstration of this specific biotransformation [23]. This finding expanded the known substrate specificity of FNSII beyond its traditional naringenin to apigenin conversion.
Enzyme screening approaches have evaluated multiple flavone synthase candidates, including both Type I and Type II enzymes from various plant sources [24]. Petroselinum crispum FNSI emerged as a top candidate, producing 82 ± 5 mg/L chrysin from pinocembrin in engineered Escherichia coli systems [24].
Metabolic flux analysis reveals specific bottlenecks in chrysin biosynthesis, particularly in the conversion of pinocembrin to chrysin [25] [26]. Cinnamic acid accumulation has been identified as a significant limitation, causing growth inhibition and reducing overall pathway efficiency [25] [26].
Strain engineering strategies address these limitations through multiple approaches: elimination of competing pathways, enhancement of precursor availability, and optimization of enzyme expression levels [26]. Successful implementation of these strategies achieved 80 mg/L pinocembrin production in shake flask conditions, providing an excellent platform for downstream chrysin synthesis [26].
Optimization of cultivation conditions plays a crucial role in maximizing chrysin production. Fed-batch fermentation strategies, combined with precise nutrient supplementation and environmental control, significantly enhance both cell growth and product formation [27] [28]. These bioprocess improvements are essential for scaling chrysin production to commercially viable levels.
Genome-scale metabolic modeling provides a framework for rational design of chrysin-producing yeast strains [29]. These approaches identify optimal gene deletion and overexpression targets for redirecting cellular metabolism toward chrysin biosynthesis while maintaining cell viability and growth [29].
Integration of multiple metabolic engineering strategies, including transcriptional control systems and protein engineering, offers comprehensive approaches to chrysin production optimization [28] [30]. Dynamic regulation systems allow real-time adjustment of pathway flux based on cellular conditions and product accumulation [25].